

Ilomastat Ki and IC50 values for specific MMPs.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ilomastat*

Cat. No.: *B1671724*

[Get Quote](#)

An In-Depth Technical Guide to **Ilomastat**: Ki and IC50 Values for Specific MMPs

Introduction

Ilomastat, also known as GM6001, is a potent, broad-spectrum inhibitor of matrix metalloproteinases (MMPs).^[1]^[2]^[3] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.^[4] Their activity is crucial in physiological processes such as tissue remodeling, but their dysregulation is implicated in various pathologies including cancer, arthritis, and cardiovascular diseases.^[4] This guide provides a comprehensive overview of **Ilomastat**'s inhibitory activity against specific MMPs, details of experimental protocols for its evaluation, and visual representations of its mechanism and related signaling pathways.

Data Presentation: Ilomastat Inhibition Constants

The inhibitory potency of **Ilomastat** against various MMPs has been quantified through the determination of its inhibition constant (Ki) and half-maximal inhibitory concentration (IC50). These values are summarized in the tables below.

Table 1: Ki Values of Ilomastat for Various Proteases

Target Protease	Synonym	Organism/Source	Ki (nM)
MMP-1	Fibroblast Collagenase	Human Skin	0.4[1][2][5][6]
MMP-2	Gelatinase A	Human	0.5[2][5]
MMP-3	Stromelysin-1	Human	27[2][5][7]
MMP-7	Matrilysin	Human	3.7[2][8]
MMP-8	Neutrophil Collagenase	Human	0.1[2][5]
MMP-9	Gelatinase B	Human	0.2[2][5]
MMP-12	Macrophage Elastase	Human	3.6[2]
MMP-14	MT1-MMP	Human	13.4[2]
MMP-26	Matrilysin-2/Endometase	Human	0.36[2]
Thermolysin	-	Bacillus thermoproteolyticus	20[1][6]
Elastase	-	Pseudomonas aeruginosa	20[6]

Table 2: IC50 Values of Ilomastat for Various MMPs

Target MMP	IC50 (nM)
MMP-1	1.5[1][3][6]
MMP-2	1.1[1][3][6]
MMP-3	1.9[1][3][6]
MMP-9	0.5[1][3][6]

Experimental Protocols

The determination of **Ilomastat**'s inhibitory activity involves various in vitro and in vivo experimental setups. Below are detailed methodologies for key cited experiments.

In Vitro MMP Inhibition Assay (Fluorogenic Substrate)

This protocol describes a common method to determine the K_i or IC_{50} of an inhibitor for a specific MMP using a fluorogenic peptide substrate.

1. Materials and Reagents:

- Recombinant human MMP (e.g., MMP-1, MMP-2, MMP-9)
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
- Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
- **Ilomastat** (GM6001) stock solution in DMSO
- 96-well black microplate
- Fluorometric microplate reader

2. Procedure:

- Prepare serial dilutions of **Ilomastat** in the assay buffer.
- In a 96-well plate, add the diluted **Ilomastat** solutions. Include wells with assay buffer and DMSO as controls.
- Add the recombinant MMP to each well to a final concentration in the low nanomolar range.
- Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding the fluorogenic substrate to each well.
- Immediately begin monitoring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 325/395 nm) every 1-2 minutes for at least 30 minutes at 37°C.
- Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
- Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC_{50} value.
- The K_i value can be calculated from the IC_{50} using the Cheng-Prusoff equation, provided the substrate concentration and K_m are known.

Collagenase Inhibition Assay (Thioester Substrate)

A specific protocol was utilized to determine the K_i of **Ilomastat** for human skin fibroblast collagenase (MMP-1).^[2]

1. Materials and Reagents:

- Human skin fibroblast collagenase (MMP-1)
- Synthetic thioester substrate: Ac-Pro-Leu-Gly-SCH(i-Bu)CO-Leu-Gly-OEt^[2]
- Assay buffer at pH 6.5^[2]
- **Ilomastat**
- Spectrophotometer

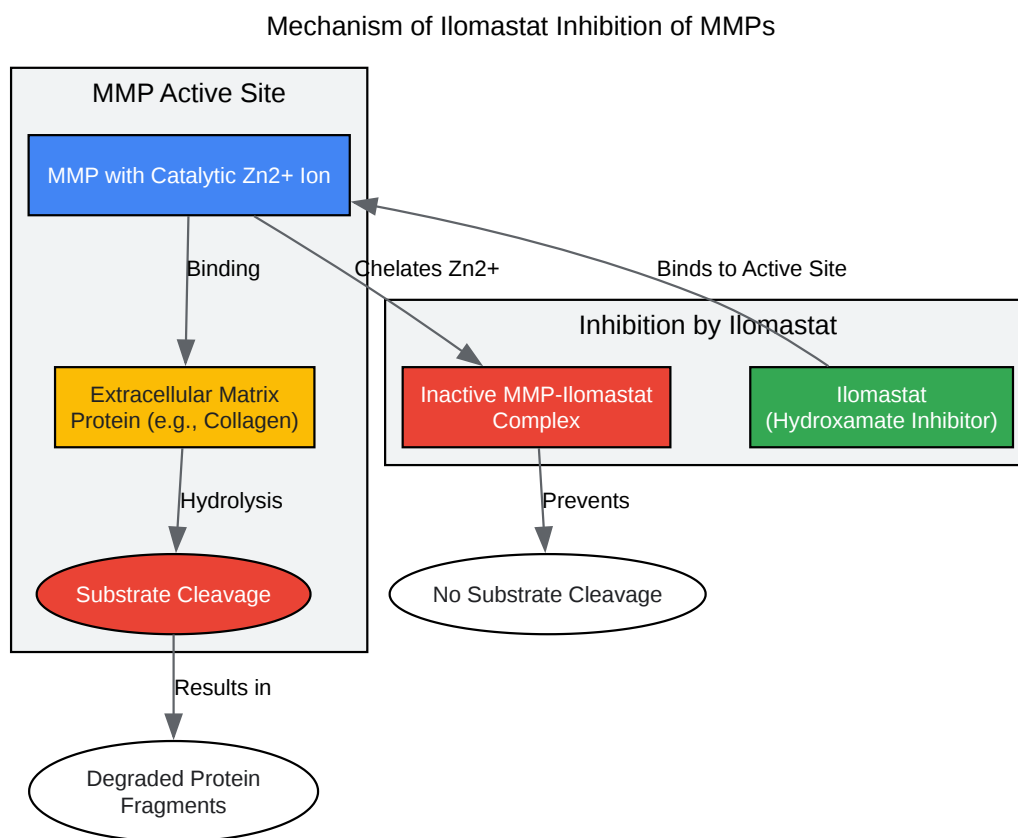
2. Procedure:

- The assay is performed at pH 6.5.^[2]
- The concentration of collagenase is maintained between 1-2 nM.^[2]
- Substrate concentrations are varied from 0.1 to 0.7 nM.^[2]
- The rate of substrate hydrolysis is monitored spectrophotometrically.
- The Michaelis-Menten constant (K_m) for the substrate is determined to be between 1.5 and 4 mM.^[2]
- Inhibition assays are performed at various concentrations of **Ilomastat** to determine the K_i value.

Visualizations

Mechanism of MMP Inhibition by Ilomastat

Ilomastat is a hydroxamate-based inhibitor that functions by chelating the zinc ion in the active site of MMPs, thereby blocking their catalytic activity.

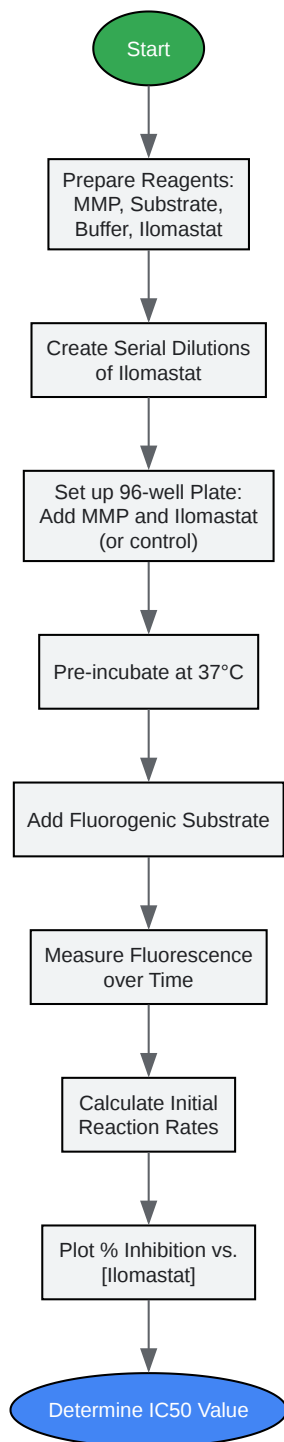


[Click to download full resolution via product page](#)

Caption: **Ilomastat** competitively binds to the MMP active site, chelating the catalytic zinc ion.

Experimental Workflow for IC₅₀ Determination

The following diagram illustrates a typical workflow for determining the IC₅₀ value of **Ilomastat** for a specific MMP.

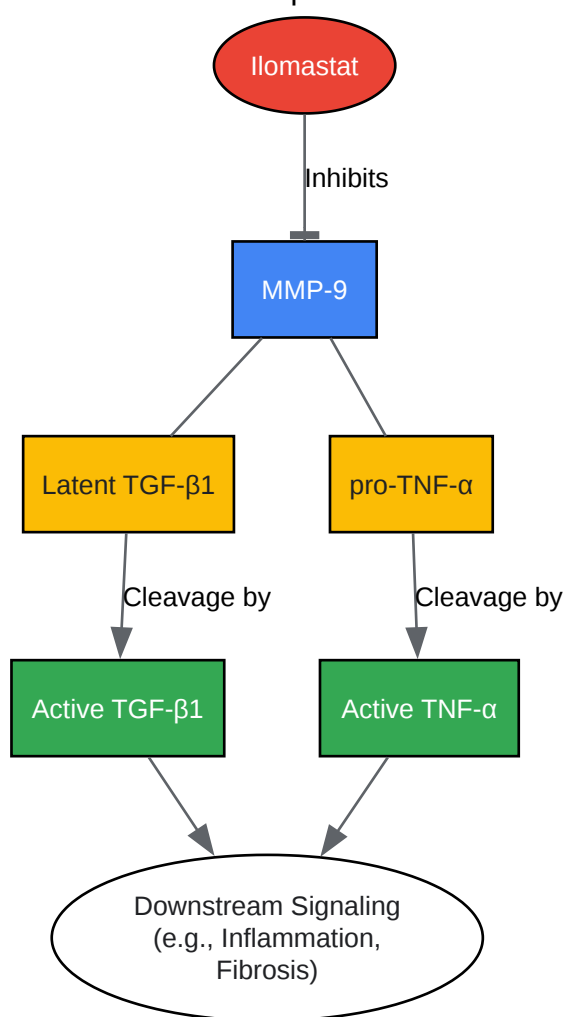
Workflow for IC₅₀ Determination of Ilomastat[Click to download full resolution via product page](#)

Caption: A stepwise experimental workflow for determining the IC₅₀ of **Ilomastat**.

Signaling Pathway Affected by Ilomastat

Ilomastat can indirectly influence signaling pathways by inhibiting MMPs that process signaling molecules. One such pathway involves the activation of TGF- β 1 and TNF- α .

Ilomastat's Effect on TGF- β 1 and TNF- α Activation



[Click to download full resolution via product page](#)

Caption: **Ilomastat** inhibits MMP-9, reducing the activation of TGF- β 1 and TNF- α .^[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MMP inhibitors: experimental and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. agscientific.com [agscientific.com]
- 9. Ilomastat contributes to the survival of mouse after irradiation via promoting the recovery of hematopoietic system - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ilomastat Ki and IC50 values for specific MMPs.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671724#ilomastat-ki-and-ic50-values-for-specific-mmps]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com